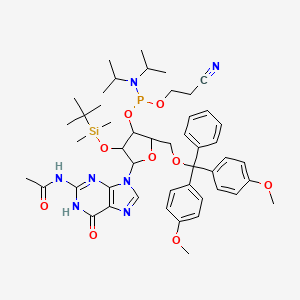

N2-Acetyl-2'-O-tert-butyldimethylsilyl-5'-O-DMT-guanosine 3'-CE phosphoramidite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N2-Acetil-2’-O-tert-butildimetilsilil-5’-O-DMT-guanosina 3’-CE fosforamidita es un nucleósido modificado que se utiliza comúnmente en la síntesis de oligonucleótidos. Este compuesto es particularmente significativo en el campo de la biología molecular y la bioquímica debido a su función en la incorporación del nucleótido-G en los oligonucleótidos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N2-Acetil-2’-O-tert-butildimetilsilil-5’-O-DMT-guanosina 3’-CE fosforamidita implica múltiples pasos. El proceso suele comenzar con la protección de la molécula de guanosina. El grupo 2’-hidroxilo se protege con un grupo tert-butildimetilsilil (TBDMS), y el grupo 5’-hidroxilo se protege con un grupo dimetoxitritil (DMT). La posición N2 se acetila para formar N2-acetilguanosina. Finalmente, el grupo 3’-hidroxilo se convierte en un fosforamidita cianoetil (CE) .

Métodos de producción industrial

La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso implica medidas estrictas de control de calidad para garantizar una alta pureza y consistencia. Las reacciones se llevan a cabo normalmente en condiciones de gas inerte para evitar la oxidación y la degradación de los intermediarios sensibles.

Análisis De Reacciones Químicas

Tipos de reacciones

N2-Acetil-2’-O-tert-butildimetilsilil-5’-O-DMT-guanosina 3’-CE fosforamidita experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El intermedio triéster de fosfito formado durante la síntesis de oligonucleótidos se oxida a un triéster de fosfato.

Sustitución: Los grupos protectores TBDMS y DMT se pueden eliminar selectivamente en condiciones ácidas o básicas

Reactivos y condiciones comunes

Oxidación: Se utiliza comúnmente yodo en agua o piridina.

Desprotección: Condiciones ácidas (por ejemplo, ácido tricloroacético) para la eliminación de DMT e iones fluoruro (por ejemplo, fluoruro de tetrabutilamonio) para la eliminación de TBDMS

Productos principales

Los productos principales que se forman a partir de estas reacciones son los nucleósidos desprotegidos y los oligonucleótidos correspondientes .

Aplicaciones Científicas De Investigación

N2-Acetil-2’-O-tert-butildimetilsilil-5’-O-DMT-guanosina 3’-CE fosforamidita se utiliza ampliamente en la investigación científica, en particular en la síntesis de oligonucleótidos de ADN y ARN. Estos oligonucleótidos son herramientas esenciales en diversos campos, que incluyen:

Química: Se utilizan en el estudio de la química de los ácidos nucleicos y en el desarrollo de nuevas metodologías sintéticas.

Biología: Esenciales para la síntesis de sondas y cebadores utilizados en PCR, secuenciación y otras técnicas de biología molecular.

Medicina: Se utilizan en el desarrollo de oligonucleótidos antisentido y ARN de interferencia pequeños (siRNA) para aplicaciones terapéuticas.

Industria: Se utilizan en la producción de kits de diagnóstico y otros productos biotecnológicos.

Mecanismo De Acción

El mecanismo de acción de N2-Acetil-2’-O-tert-butildimetilsilil-5’-O-DMT-guanosina 3’-CE fosforamidita implica su incorporación en oligonucleótidos durante la síntesis en fase sólida. El grupo fosforamidita reacciona con el grupo 5’-hidroxilo de la cadena de oligonucleótidos en crecimiento, formando un intermedio triéster de fosfito. Este intermedio se oxida entonces a un triéster de fosfato, completando la adición del nucleótido .

Comparación Con Compuestos Similares

Compuestos similares

2’-O-tert-butildimetilsilil-5’-O-DMT-N2-(4-isopropilfenoxiacetil)guanosina 3’-CE fosforamidita: Similar en estructura pero con un grupo protector N2 diferente.

5’-O-DMT-2’-O-tert-butildimetilsilil-N2-isobutirilo guanosina 3’-CE fosforamidita: Otro compuesto similar con un grupo protector N2 diferente.

Singularidad

N2-Acetil-2’-O-tert-butildimetilsilil-5’-O-DMT-guanosina 3’-CE fosforamidita es único debido a su combinación específica de grupos protectores, que proporcionan estabilidad y selectividad durante la síntesis de oligonucleótidos. Esto lo hace particularmente útil para la incorporación de guanosina en oligonucleótidos.

Actividad Biológica

N2-Acetyl-2'-O-tert-butyldimethylsilyl-5'-O-DMT-guanosine 3'-CE phosphoramidite is a modified nucleoside widely used in the synthesis of oligonucleotides. This compound exhibits significant biological activity, particularly in the context of RNA synthesis and modification. Below, we explore its synthesis, applications, and biological implications.

Synthesis and Properties

The synthesis of N2-acetyl-5'-O-DMT-guanosine involves several key steps:

- Protection of Functional Groups : The guanosine molecule undergoes protection of its hydroxyl groups and the N2 amine group. The tert-butyldimethylsilyl (TBDMS) group is introduced at the 2' position, while the 5' position is protected with a dimethoxytrityl (DMT) group.

- Acetylation : The N2 position is acetylated to enhance stability and solubility, which is crucial for subsequent reactions.

- Phosphitylation : The final step involves converting the protected nucleoside into a phosphoramidite form suitable for automated oligonucleotide synthesis.

The overall reaction can be summarized as follows:

N2-acetyl-2'-O-tert-butyldimethylsilyl-5'-O-DMT-guanosine phosphoramidite serves as a building block for RNA synthesis. Its biological activity primarily stems from its incorporation into RNA strands, where it can affect:

- Stability : The acetyl and TBDMS groups help stabilize the RNA structure against enzymatic degradation.

- Functionality : Modified nucleotides can influence the folding and function of RNA molecules, potentially altering their interactions with proteins and other nucleic acids.

Applications in Research

- Synthesis of Modified Oligonucleotides : This phosphoramidite is utilized to create oligonucleotides that incorporate post-transcriptional modifications, enhancing their therapeutic potential in gene therapy and RNA interference (RNAi) applications .

- Studying RNA Structure and Function : Researchers employ this compound to investigate how modifications affect RNA behavior in cellular environments. For example, studies have shown that modified guanosines can influence mRNA stability and translation efficiency .

- Base Modification Studies : The compound has been used to synthesize oligonucleotide analogues with various base modifications, allowing for detailed studies of their biological roles .

Case Study 1: Oligonucleotide Stability

A study demonstrated that oligonucleotides synthesized with N2-acetyl-2'-O-tert-butyldimethylsilyl-5'-O-DMT-guanosine exhibited enhanced resistance to nucleolytic degradation compared to unmodified counterparts. This stability is crucial for therapeutic applications where oligonucleotides need to persist in biological systems for extended periods .

Case Study 2: RNA Interference

In another investigation, modified oligonucleotides containing this phosphoramidite were tested for their efficacy in silencing target genes via RNAi mechanisms. The results indicated a significant increase in silencing efficiency when using modified nucleotides, highlighting their potential in developing more effective therapeutic agents .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₅O₇Si |

| Molecular Weight | 421.57 g/mol |

| Purity | ≥98% |

| Solubility | Soluble in organic solvents |

| Application | Description |

|---|---|

| Oligonucleotide Synthesis | Used as a building block for RNA synthesis |

| Gene Silencing | Enhances efficacy in RNA interference |

| Stability Studies | Improves resistance to enzymatic degradation |

Propiedades

IUPAC Name |

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H64N7O9PSi/c1-31(2)55(32(3)4)65(61-28-16-27-49)63-41-39(29-60-48(34-17-14-13-15-18-34,35-19-23-37(58-9)24-20-35)36-21-25-38(59-10)26-22-36)62-45(42(41)64-66(11,12)47(6,7)8)54-30-50-40-43(54)52-46(51-33(5)56)53-44(40)57/h13-15,17-26,30-32,39,41-42,45H,16,28-29H2,1-12H3,(H2,51,52,53,56,57) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDYJRDKFZTURB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H64N7O9PSi |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

942.1 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.